1,3-Cyclotetradecanedione, 2-tetradecyl-
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Overview
Description
1,3-Cyclotetradecanedione, 2-tetradecyl- is a chemical compound with a complex structure, characterized by a cyclotetradecanedione core with a tetradecyl substituent
Preparation Methods
The synthesis of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves multiple steps. One common method includes the reaction of diethyl dodecanedioate with appropriate reagents to form the cyclotetradecanedione core . The tetradecyl group is then introduced through further chemical reactions, often involving Grignard reagents or similar organometallic compounds . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, utilizing large-scale reactors and controlled reaction conditions.
Chemical Reactions Analysis
1,3-Cyclotetradecanedione, 2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The tetradecyl group can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions
Scientific Research Applications
1,3-Cyclotetradecanedione, 2-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings
Mechanism of Action
The mechanism of action of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves its interaction with molecular targets through its diketone and tetradecyl groups. These interactions can affect various biochemical pathways, potentially leading to bioactive effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
1,3-Cyclotetradecanedione, 2-tetradecyl- can be compared with similar compounds such as 2-Hexadecyl-1,3-cyclotetradecanedione and other cyclotetradecanedione derivatives. These compounds share a similar core structure but differ in the length and type of substituent groups. The uniqueness of 1,3-Cyclotetradecanedione, 2-tetradecyl- lies in its specific tetradecyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
117384-40-4 |
---|---|
Molecular Formula |
C28H52O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-tetradecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-26-27(29)24-21-18-15-12-10-13-16-19-22-25-28(26)30/h26H,2-25H2,1H3 |
InChI Key |
GYQBCEGPNBEPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origin of Product |
United States |
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